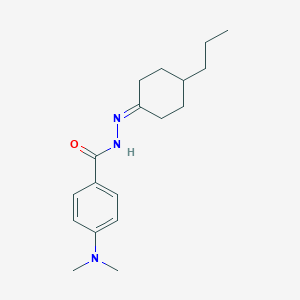![molecular formula C23H21N5O7 B450100 2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE](/img/structure/B450100.png)
2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazone linkage, which is often associated with significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with 2-ethoxyphenol and N-phenylacetyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides and nitro derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and substituted amides.
Aplicaciones Científicas De Investigación
2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dinitrophenyl)hydrazono derivatives: These compounds share the hydrazone linkage and exhibit similar biological activities.
N-Phenylacetyl derivatives: Compounds with the N-phenylacetyl group often show comparable chemical reactivity and applications.
Uniqueness
2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes and participate in various reactions makes it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C23H21N5O7 |
|---|---|
Peso molecular |
479.4g/mol |
Nombre IUPAC |
2-[4-[(Z)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-2-ethoxyphenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C23H21N5O7/c1-2-34-22-12-16(8-11-21(22)35-15-23(29)25-17-6-4-3-5-7-17)14-24-26-19-10-9-18(27(30)31)13-20(19)28(32)33/h3-14,26H,2,15H2,1H3,(H,25,29)/b24-14- |
Clave InChI |
LDQOJQYREVXTNR-OYKKKHCWSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OCC(=O)NC3=CC=CC=C3 |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OCC(=O)NC3=CC=CC=C3 |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OCC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-{4-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B450019.png)
![3-[(4-ethoxyphenoxy)methyl]-N'-(4-methoxybenzylidene)benzohydrazide](/img/structure/B450021.png)
![2-(4-CHLOROPHENYL)-N-[(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHYL}PHENYL)METHYL]ACETAMIDE](/img/structure/B450022.png)

![Ethyl [5-bromo-2-ethoxy-4-(2-{4-nitrophenyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B450027.png)
![2,2,2-trifluoro-N-{3-[N-(3-phenylpropanoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B450029.png)
![N-(3-chlorophenyl)-4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-4-oxobutanamide](/img/structure/B450030.png)
![3-chloro-N-[4-({3-chloro-4-nitrobenzoyl}amino)butyl]-4-nitrobenzamide](/img/structure/B450034.png)



![N-(3-chlorophenyl)-2-oxo-2-[2-(3-phenyl-2-propenylidene)hydrazino]acetamide](/img/structure/B450039.png)
![4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE](/img/structure/B450040.png)
![2,6-dichloro-N-{3-[(2,6-dichlorobenzoyl)amino]propyl}benzamide](/img/structure/B450041.png)
